molecular formula C11H12ClNO2 B8282551 3-(4-chloro-3-formylphenyl)-N-methylpropionamide

3-(4-chloro-3-formylphenyl)-N-methylpropionamide

Cat. No.: B8282551
M. Wt: 225.67 g/mol
InChI Key: MIQUDXNCIVIEQN-UHFFFAOYSA-N
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Description

3-(4-chloro-3-formylphenyl)-N-methylpropionamide is an organic compound that belongs to the class of amides It features a chloro-substituted benzene ring with a formyl group and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-formylphenyl)-N-methylpropionamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-formylbenzaldehyde and N-methylpropionamide.

    Condensation Reaction: The formyl group of 4-chloro-3-formylbenzaldehyde reacts with the amide group of N-methylpropionamide under acidic or basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-formylphenyl)-N-methylpropionamide undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 3-(4-chloro-3-carboxyphenyl)-N-methylpropionamide.

    Reduction: 3-(4-chloro-3-hydroxyphenyl)-N-methylpropionamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chloro-3-formylphenyl)-N-methylpropionamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-formylphenyl)-N-methylpropionamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways by binding to key proteins, thereby influencing cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-formylbenzaldehyde: Shares the chloro and formyl groups but lacks the amide moiety.

    N-methylpropionamide: Contains the amide group but lacks the aromatic ring with chloro and formyl substituents.

    3-(4-chloro-3-hydroxyphenyl)-N-methylpropionamide: A reduced form of the target compound with a hydroxyl group instead of a formyl group.

Uniqueness

3-(4-chloro-3-formylphenyl)-N-methylpropionamide is unique due to the presence of both the chloro-substituted aromatic ring and the formyl group, which confer specific reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

3-(4-chloro-3-formylphenyl)-N-methylpropanamide

InChI

InChI=1S/C11H12ClNO2/c1-13-11(15)5-3-8-2-4-10(12)9(6-8)7-14/h2,4,6-7H,3,5H2,1H3,(H,13,15)

InChI Key

MIQUDXNCIVIEQN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC1=CC(=C(C=C1)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

MnO2 (10.6 g, 110 mmol) was added to a sol. of 3-(4-chloro-3-hydroxymethyl-phenyl)-N-methyl-propionamide (2.50 g, 11.0 mmol) in CH3CN (223 mL). The mixture was stirred for 1 h at rt. The mixture was filtered over celite and washed with CH3CN and CH2Cl2. The filtrate was evaporated under reduced pressure, and the residue was dried under high vacuum to yield the crude title compound (2.30 g, 93%) that was used without further purification. LC-MS: tR=0.76 min; ES+: 267.30.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
223 mL
Type
solvent
Reaction Step One
Name
Quantity
10.6 g
Type
catalyst
Reaction Step One

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